![molecular formula C17H12N4O2S B3897820 2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3897820.png)
2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. Therefore, inhibiting this enzyme can be an effective strategy for treating estrogen-dependent cancers .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The presence of the 1,2,4-triazole ring in the compound allows it to form these bonds with different targets, leading to the inhibition of the enzyme . This interaction results in changes in the enzyme’s activity, thereby affecting the biosynthesis of estrogens .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, the compound prevents the conversion of androgens to estrogens. This leads to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
It can affect the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its bioavailability .
Result of Action
The primary result of the compound’s action is its cytotoxic activity against cancer cells . In particular, certain derivatives of this compound have shown promising cytotoxic activity against the Hela cell line . By inhibiting the aromatase enzyme and reducing estrogen levels, the compound can effectively inhibit the growth of estrogen-dependent cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the heterocyclic substituent on the triazole ring can affect the reaction energy, although the mechanism remains unchanged . Additionally, the compound’s reactivity can increase during acid-catalyzed reactions compared to uncatalyzed ones . These factors can influence the compound’s action, efficacy, and stability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a lead compound for the development of new drugs or materials. Its unique chemical structure and potential biological activity make it an interesting target for further investigation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects or interactions with other compounds.
Orientations Futures
There are several future directions for the research on 2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a lead compound for the development of new drugs or materials. Another direction is to study its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, future research could focus on exploring its potential applications in agriculture or other fields.
Applications De Recherche Scientifique
2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been investigated for its potential use as a pesticide or herbicide. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15-12-8-4-5-9-13(12)16(23)21(15)10-24-17-18-14(19-20-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXVGUTTAFSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(2,4-dichlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B3897737.png)
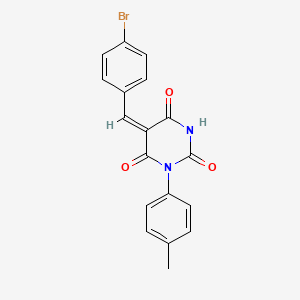
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3897748.png)
![6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine](/img/structure/B3897758.png)
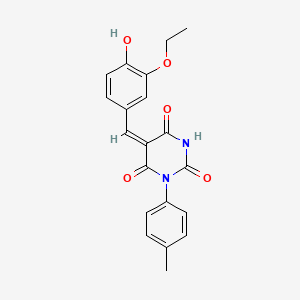
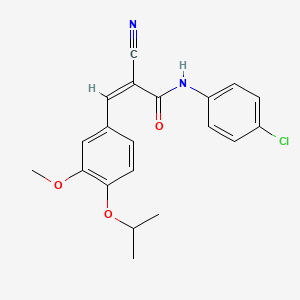
![2-chloro-4-(5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3897774.png)
![N-{1-{[(4-fluorophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B3897782.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3897792.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3897794.png)

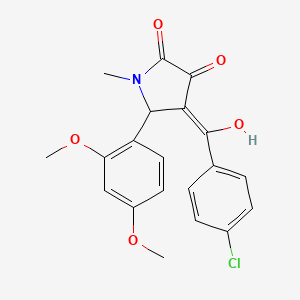
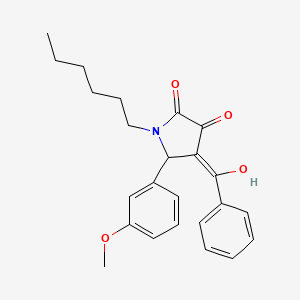
![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3897838.png)